![molecular formula C9H11NO3S B2915157 3-Methyl-4-(methylsulfonyl)benzamide CAS No. 1820741-14-7](/img/structure/B2915157.png)
3-Methyl-4-(methylsulfonyl)benzamide
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Overview
Description
3-Methyl-4-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . This compound is also known as 4-Methanesulfonyl-3-methylbenzamide .
Synthesis Analysis
While specific synthesis methods for 3-Methyl-4-(methylsulfonyl)benzamide were not found in the search results, similar compounds have been synthesized through multi-step reaction pathways starting from commercially available materials. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Molecular Structure Analysis
The InChI code for 3-Methyl-4-(methylsulfonyl)benzamide is 1S/C9H11NO3S/c1-6-5-7 (9 (10)11)3-4-8 (6)14 (2,12)13/h3-5H,1-2H3, (H2,10,11) . This indicates the presence of a benzamide group attached to a benzene ring, which is a common structure in many organic compounds .Scientific Research Applications
Antioxidant Activity
3-Methyl-4-(methylsulfonyl)benzamide: has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, along with other benzamide derivatives, has shown promising results in scavenging free radicals and chelating metal ions, which are essential functions of antioxidants .
Antibacterial Applications
The antibacterial activity of benzamide compounds is a significant area of research. 3-Methyl-4-(methylsulfonyl)benzamide has been tested against various gram-positive and gram-negative bacteria. Its effectiveness in inhibiting bacterial growth makes it a potential candidate for developing new antibacterial agents .
Drug Synthesis and Development
Benzamide derivatives, including 3-Methyl-4-(methylsulfonyl)benzamide , are key intermediates in the synthesis of various drug candidates. Their structural versatility allows them to be incorporated into different drug molecules, enhancing their medicinal properties and efficacy .
Sensing Applications
Benzamides can interact with diols and strong Lewis bases, which is useful in sensing applications. While not directly mentioned for 3-Methyl-4-(methylsulfonyl)benzamide , similar compounds have been utilized in homogeneous assays and heterogeneous detection systems, indicating potential applications for this compound as well .
Kinetic Studies in Microflow Systems
The kinetics of benzamide compounds, including 3-Methyl-4-(methylsulfonyl)benzamide , can be studied in microflow systems. These studies help understand the reaction processes and optimize conditions for synthesis, which is crucial for industrial-scale production of pharmaceuticals .
Future Directions
Future research directions could involve the development of more potent and selective inhibitors based on the structure of 3-Methyl-4-(methylsulfonyl)benzamide . Additionally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, could be investigated.
Mechanism of Action
Target of Action
This compound may interact with multiple receptors or enzymes, contributing to its potential biological activities .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Based on its potential biological activities, it could potentially influence a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .
properties
IUPAC Name |
3-methyl-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOVZAEZMISKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(methylsulfonyl)benzamide |
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